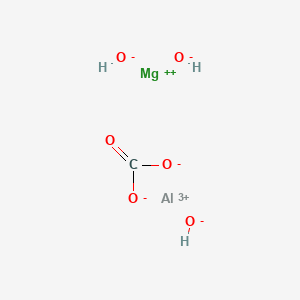

aluminum;magnesium;carbonate;trihydroxide

Description

Aluminum magnesium carbonate trihydroxide is a layered double hydroxide (LDH) compound, often structurally analogous to hydrotalcite (Mg₆Al₂(CO₃)(OH)₁₆·4H₂O) . It consists of positively charged layers of magnesium and aluminum hydroxides interspersed with carbonate anions and water molecules. This structure grants it unique properties such as high anion-exchange capacity, thermal stability, and buffering capabilities.

Properties

CAS No. |

56560-67-9 |

|---|---|

Molecular Formula |

CH3AlO6.Mg CH3AlMgO6 |

Molecular Weight |

162.32 g/mol |

IUPAC Name |

aluminum;magnesium;carbonate;trihydroxide |

InChI |

InChI=1S/CH2O3.Al.Mg.3H2O/c2-1(3)4;;;;;/h(H2,2,3,4);;;3*1H2/q;+3;+2;;;/p-5 |

InChI Key |

DNFYYVUKMVYWPY-UHFFFAOYSA-I |

Canonical SMILES |

C(=O)([O-])[O-].[OH-].[OH-].[OH-].[Mg+2].[Al+3] |

Origin of Product |

United States |

Preparation Methods

Co-precipitation Method Using Aluminum Hydroxide, Magnesium Hydroxide, and Sodium Bicarbonate

This classical method involves reacting aluminum hydroxide with magnesium hydroxide and sodium bicarbonate in aqueous medium at boiling temperature. The stoichiometric ratio of aluminum hydroxide to magnesium hydroxide is maintained at 1:2, with sodium bicarbonate used in molar excess to keep the pH between 9 and 11. The reaction proceeds as follows:

- Aluminum hydroxide and magnesium hydroxide are suspended in water.

- Sodium bicarbonate is added to provide carbonate ions.

- The mixture is heated to boiling, facilitating the formation of aluminum magnesium carbonate trihydroxide.

- After cooling, the product is filtered, washed, and dried under vacuum at 50–70 °C.

- The dried solid is resuspended in water, refluxed, filtered again, washed, and dried to yield rhombohedral crystals of the compound.

| Parameter | Value |

|---|---|

| Formula | $$ \text{Al}2\text{Mg}4(\text{OH}){12}\text{CO}3 \cdot 3\text{H}_2\text{O} $$ |

| Cell parameters (a=b) | 3.046 Å |

| Cell parameter (c) | 22.79 Å |

| Angles (α=β) | 90° |

| Angle (γ) | 120° |

| Cell volume | 183 ų |

| X-ray diffraction d-values | 7.597, 3.798, 2.620, 2.570, 2.532, 2.283, 1.935, 1.724 |

Chemical Reactions Analysis

Acid-Base Reactions

Aluminum magnesium carbonate trihydroxide reacts with acids to neutralize excess protons, forming salts, water, and carbon dioxide. This reaction underpins its use as an antacid.

Key Findings:

-

Mechanism :

\text{AlMg(OH)_3CO_3} + \text{HCl} \rightarrow \text{AlCl}_3 + \text{MgCl}_2 + \text{CO}_2 \uparrow + \text{H}_2\text{O}The compound’s layered structure allows rapid proton exchange, with aluminum and magnesium hydroxides neutralizing acid while carbonate releases CO₂ .

-

Buffering Capacity :

In vitro studies using 0.1 N HCl showed sustained neutralization over 30 minutes:

Thermal Decomposition

Heating induces breakdown into stable oxides and gases:

Reaction Pathway:

\text{AlMg(OH)_3CO_3} \xrightarrow{\Delta} \text{Al}_2\text{O}_3 + \text{MgO} + \text{CO}_2 \uparrow + \text{H}_2\text{O} \uparrow

Experimental Data:

-

Decomposition Onset : ~200°C (weight loss from hydroxyl groups).

-

CO₂ Release : Peaks at 400–500°C (carbonate decomposition) .

-

Residue Composition :

Reactivity with Bases

Alkaline conditions modify the compound’s structure, often during synthesis:

Ion Exchange and Intercalation

The interlayer carbonate ions can be replaced with anions (e.g., Cl⁻, SO₄²⁻), altering properties for catalytic or pharmaceutical applications:

Example:

-

Phosphate Binding :

\text{AlMg(OH)_3CO_3} + \text{HPO}_4^{2-} \rightarrow \text{AlMg(OH)_3HPO}_4 + \text{CO}_3^{2-}

In renal therapy, the compound exchanges CO₃²⁻ with PO₄³⁻:Efficiency: >90% PO₄³⁻ removal in simulated intestinal fluid .

Stability in Aqueous Media

-

Hydrolysis :

\text{AlMg(OH)_3CO_

Prolonged water exposure leads to partial dissociation:

Scientific Research Applications

Medical Applications

1.1 Antacid Formulations

Aluminum magnesium carbonate trihydroxide is commonly used in antacids due to its ability to neutralize stomach acid. It acts by reacting with excess hydrochloric acid in the stomach, thereby alleviating symptoms of heartburn, indigestion, and peptic ulcers. Studies have shown that this compound can effectively reduce acidity without causing significant rebound acid secretion, a common issue with stronger alkaline antacids .

Case Study: Efficacy in Dialysis Patients

A study evaluated the replacement of aluminum hydroxide with magnesium carbonate in hemodialysis patients. The results indicated that magnesium carbonate effectively controlled serum phosphorus levels while reducing the daily pill burden from 3.33 to 2.15 pills per day. This transition also led to a significant decrease in serum aluminum levels, highlighting the safety profile of magnesium carbonate over aluminum-based compounds .

1.2 Phosphate Binding

In patients with chronic kidney disease undergoing dialysis, aluminum magnesium carbonate trihydroxide serves as a phosphate binder. It helps manage hyperphosphatemia by binding dietary phosphate in the gastrointestinal tract, thus preventing its absorption into the bloodstream . This application is crucial for maintaining mineral balance and preventing complications associated with elevated phosphate levels.

3.1 Wastewater Treatment

The compound has shown promise in wastewater treatment processes, where it can be used to remove heavy metals and other pollutants through adsorption mechanisms. Its ability to interact with cations makes it suitable for immobilizing toxic substances in contaminated water .

Case Study: Heavy Metal Removal

In a laboratory setting, aluminum magnesium carbonate trihydroxide was tested for its effectiveness in removing lead ions from wastewater. The results demonstrated a significant reduction in lead concentration, showcasing its potential as an eco-friendly remediation agent .

Mechanism of Action

The mechanism of action of aluminum magnesium carbonate trihydroxide involves its ability to neutralize acids. In the stomach, it reacts with hydrochloric acid to form aluminum chloride, magnesium chloride, carbon dioxide, and water. This neutralization process increases the pH of gastric secretions, providing relief from acid-related symptoms .

Comparison with Similar Compounds

Aluminum Hydroxide (Al(OH)₃)

Chemical Formula : Al(OH)₃ (gibbsite, bayerite)

Properties :

Magnesium Hydroxide (Mg(OH)₂)

Chemical Formula : Mg(OH)₂

Properties :

Advantages :

Calcium Carbonate (CaCO₃)

Chemical Formula : CaCO₃

Properties :

Hydrotalcite (Mg₆Al₂(CO₃)(OH)₁₆·4H₂O)

Chemical Formula : Mg₆Al₂(CO₃)(OH)₁₆·4H₂O

Properties :

Advantages Over Simple Hydroxides :

- Balanced Mg/Al ratio reduces gastrointestinal side effects .

- Sustained acid neutralization due to slower carbonate release .

Data Tables

Table 1: Acid-Neutralizing Capacity (ANC)

| Compound | ANC (mEq/g) | Onset of Action | Duration |

|---|---|---|---|

| Aluminum Hydroxide | 12.5 | Slow | Long |

| Magnesium Hydroxide | 14.0 | Fast | Short |

| Aluminum Magnesium Carbonate Trihydroxide | 13.2 | Moderate | Moderate |

| Calcium Carbonate | 20.0 | Fast | Moderate |

Table 2: Structural and Functional Comparison

Research Findings

- Synthesis Challenges : Aluminum magnesium carbonate trihydroxide tends to agglomerate in aqueous solutions, requiring dispersants like sodium hexametaphosphate for stabilization .

- Tribochemical Behavior : Alumina (Al₂O₃) reacts with water under friction to form Al(OH)₃, highlighting the compound’s reactivity in dynamic environments .

- Agglomeration Mechanisms : Hard agglomerates in Al(OH)₃-rich powders arise from hydrogen bonding between surface hydroxyl groups .

Biological Activity

Aluminum magnesium hydroxide carbonate (AMHC) is a compound utilized primarily as an antacid. This article explores its biological activity, mechanisms of action, and clinical implications, supported by research findings and case studies.

Overview of Aluminum Magnesium Hydroxide Carbonate

Aluminum magnesium hydroxide carbonate is composed of aluminum, magnesium, hydroxide, and carbonate ions. It is commonly used to neutralize stomach acid and alleviate symptoms associated with indigestion and heartburn. Its efficacy stems from its ability to increase gastric pH, thereby reducing acidity in the gastrointestinal tract.

Neutralization of Gastric Acid : AMHC acts by neutralizing hydrochloric acid in the stomach. The reaction can be summarized as follows:

This process increases the pH of gastric contents, which alleviates symptoms of acid reflux and indigestion. The compound's slow solubilization in the stomach allows for prolonged antacid effects compared to other formulations like calcium carbonate .

Pharmacokinetics : Following ingestion, AMHC dissociates into aluminum and magnesium ions. The aluminum ions can bind to phosphate in the gastrointestinal tract, forming insoluble complexes that reduce phosphate absorption. The bioavailability of aluminum from AMHC is minimal, typically less than 0.1%, which reduces the risk of systemic toxicity .

Clinical Studies and Findings

Several studies have investigated the efficacy of AMHC compared to other antacids:

- Efficacy Comparison : A single-blind crossover trial demonstrated that a formulation containing aluminum/magnesium hydroxide significantly increased gastric pH compared to calcium carbonate and placebo. The duration of action for AMHC was found to be approximately 26 minutes in the stomach .

- Case Study on Gastric Health : In a study involving 83 subjects with heartburn, participants who received AMHC exhibited a significant increase in esophageal pH compared to those receiving calcium carbonate or placebo. This suggests a more effective relief of heartburn symptoms due to its superior acid-neutralizing capacity .

AMHC exhibits several biochemical properties that contribute to its therapeutic effects:

- High Acid-Neutralizing Capacity : It has been reported that AMHC maintains its antacid activity over extended periods, making it effective for longer durations compared to other compounds like aluminum hydroxide alone .

- Interaction with Biomolecules : The compound interacts with various biomolecules within the gastrointestinal tract, enhancing its effectiveness as an antacid.

Safety and Toxicity

The safety profile of AMHC is generally favorable when used as directed. However, excessive intake can lead to potential side effects such as constipation or diarrhea due to the aluminum or magnesium content. Long-term use should be monitored, particularly in individuals with renal impairment, as this may increase aluminum absorption and toxicity risks .

Summary Table of Key Findings

| Property | Aluminum Magnesium Hydroxide Carbonate | Calcium Carbonate |

|---|---|---|

| Primary Use | Antacid | Antacid |

| Mechanism | Neutralizes gastric acid | Neutralizes gastric acid |

| Duration of Action (min) | 26 | 60 |

| Gastric pH Increase | Significant | Minimal |

| Bioavailability | <0.1% | Higher than AMHC |

| Common Side Effects | Constipation/Diarrhea | Acid rebound |

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing aluminum trihydroxide (Al(OH)₃), and how do parameters like pH and temperature influence crystallinity?

- Methodological Answer : Aluminum trihydroxide is synthesized via hydrothermal methods (e.g., hydrolysis of sodium aluminate under controlled pH 6–7) or sol-gel processes using aluminum alkoxides . Crystallinity is influenced by reaction temperature (e.g., higher temperatures favor gibbsite formation) and aging time. For example, hydrothermal synthesis at 80–100°C yields well-defined gibbsite crystals, while rapid precipitation at ambient conditions may produce amorphous phases. Particle size distribution can be controlled using surfactants or microemulsion techniques .

Q. How does particle size distribution of aluminum trihydroxide affect its flame-retardant efficiency in polymer composites?

- Methodological Answer : Smaller particle sizes (1–5 µm) enhance flame-retardant efficiency by increasing surface area for endothermic decomposition (releasing H₂O and CO₂). However, submicron particles (<1 µm) may agglomerate, reducing dispersion. Techniques like jet milling or wet grinding optimize particle size, while surface modifiers (e.g., silanes) improve compatibility with polymers .

Q. What analytical techniques are essential for characterizing the amphoteric behavior of aluminum trihydroxide in different pH environments?

- Methodological Answer :

- Potentiometric titration : Determines dissolution behavior in acidic (e.g., HCl) and alkaline (e.g., NaOH) conditions.

- XRD : Identifies phase transitions (e.g., gibbsite to boehmite at pH >12).

- FTIR : Detects hydroxyl group interactions during protonation/deprotonation .

Advanced Research Questions

Q. How can researchers address the trade-off between flame retardancy and mechanical property degradation when incorporating high loadings (>60 wt%) of aluminum trihydroxide in polymers?

- Methodological Answer :

-

Surface modification : Coating Al(OH)₃ with stearic acid or titanate coupling agents reduces polymer-filler interfacial tension, improving tensile strength .

-

Synergistic additives : Combining Al(OH)₃ with ammonium polyphosphate (APP) or magnesium hydroxide (Mg(OH)₂) enhances flame retardancy at lower loadings .

-

Nanocomposites : Incorporating nano-clays or carbon nanotubes improves mechanical properties while maintaining flame resistance .

Surface Modifier Effect on Tensile Strength Flame Retardancy (LOI) Untreated Al(OH)₃ Baseline (30 MPa) 24% Stearic acid +15% improvement 26% Silane coupling agent +20% improvement 25%

Q. What methodologies resolve discrepancies in reported decomposition temperatures (180–300°C) of aluminum trihydroxide across studies?

- Methodological Answer : Variations arise from differences in:

- Purity : Impurities (e.g., Na⁺ residues from Bayer process) lower decomposition onset .

- Particle size : Fine particles (<10 µm) decompose faster due to higher surface reactivity.

- Atmosphere : TGA under N₂ vs. air alters decomposition kinetics. Standardized testing at 10°C/min in air is recommended for comparability .

Q. What advanced synthesis techniques improve the thermal stability of magnesium carbonate (MgCO₃) without compromising its reactivity?

- Methodological Answer :

- Controlled carbonation : Adjusting CO₂ flow rate (0.5–2 L/min) and Mg²⁺ concentration (0.1–1 M) during precipitation yields thermally stable nesquehonite (MgCO₃·3H₂O) .

- Hydrothermal aging : Treating MgCO₃ at 120°C for 6 hours enhances crystallinity and stability up to 400°C .

Q. How do co-precipitation parameters influence the structural and functional properties of aluminum-magnesium hydroxide layered double hydroxides (LDHs)?

- Methodological Answer :

- pH control : Maintaining pH 9–10 during co-precipitation ensures optimal Al³⁺/Mg²⁺ intercalation.

- Ion ratio : A Mg/Al molar ratio of 2:1 produces LDHs with high anion-exchange capacity.

- Aging time : Extended aging (12–24 hours) improves layer stacking and thermal stability (up to 250°C) .

Tables for Key Data

Table 1 : Thermal Decomposition of Aluminum Trihydroxide Under Different Conditions

| Particle Size (µm) | Atmosphere | Onset Temp (°C) | Peak Temp (°C) |

|---|---|---|---|

| 5 | Air | 205 | 220 |

| 1 | Air | 190 | 210 |

| 5 | N₂ | 220 | 240 |

Table 2 : Flame Retardancy of Al(OH)₃/Polymer Composites

| Filler Loading (wt%) | Surface Treatment | LOI (%) | Tensile Strength (MPa) |

|---|---|---|---|

| 60 | None | 24 | 30 |

| 60 | Silane | 26 | 35 |

| 40 + 20 APP | None | 28 | 38 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.